molecular formula C17H14N4OS2 B2375186 2-Amino-4-[(4-methoxybenzyl)sulfanyl]-6-(2-thienyl)-5-pyrimidinecarbonitrile CAS No. 478067-20-8

2-Amino-4-[(4-methoxybenzyl)sulfanyl]-6-(2-thienyl)-5-pyrimidinecarbonitrile

Cat. No.: B2375186
CAS No.: 478067-20-8
M. Wt: 354.45
InChI Key: SCCJBQKMASXTGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties 2-Amino-4-[(4-methoxybenzyl)sulfanyl]-6-(2-thienyl)-5-pyrimidinecarbonitrile (CAS: 478067-20-8) is a pyrimidine derivative with a molecular formula of C₁₇H₁₄N₄OS₂ and a molecular weight of 354.46 g/mol . The compound features:

  • A pyrimidine core substituted with a nitrile group at position 3.
  • A 4-methoxybenzylsulfanyl moiety at position 4, introducing electron-donating methoxy and aromatic groups.
  • An amino group at position 2, enabling hydrogen-bonding interactions.

Its structure is optimized for interactions with biological targets, such as enzymes or receptors, due to the combination of electron-rich (methoxy) and hydrophobic (thienyl, benzyl) substituents.

Properties

IUPAC Name

2-amino-4-[(4-methoxyphenyl)methylsulfanyl]-6-thiophen-2-ylpyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4OS2/c1-22-12-6-4-11(5-7-12)10-24-16-13(9-18)15(20-17(19)21-16)14-3-2-8-23-14/h2-8H,10H2,1H3,(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCJBQKMASXTGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CSC2=NC(=NC(=C2C#N)C3=CC=CS3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-[(4-methoxybenzyl)sulfanyl]-6-(2-thienyl)-5-pyrimidinecarbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-[(4-methoxybenzyl)sulfanyl]-6-(2-thienyl)-5-pyrimidinecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methoxybenzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrimidine compounds, including 2-amino-4-[(4-methoxybenzyl)sulfanyl]-6-(2-thienyl)-5-pyrimidinecarbonitrile, exhibit significant antimicrobial properties. Research has shown that similar compounds demonstrate effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

  • A study evaluated the antimicrobial activity of synthesized pyrimidine derivatives, revealing that modifications on the benzyl and thienyl groups substantially enhance activity against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Compounds with similar structures have been investigated for their anticancer potential. The presence of the pyrimidine ring is often linked to inhibitory effects on cancer cell proliferation.

Case Study: Anticancer Activity Assessment

  • In vitro studies showed that derivatives of pyrimidinecarbonitrile compounds could inhibit the growth of various cancer cell lines, suggesting their potential as therapeutic agents in oncology .

Neurological Applications

Research into the neuroprotective effects of pyrimidine derivatives has gained traction, particularly concerning their role as AMPA receptor antagonists, which are crucial in managing neurodegenerative diseases.

Case Study: Neuroprotective Effects

  • A series of compounds structurally related to this compound were tested for their ability to mitigate neurotoxicity in models of excitotoxicity, showing promising results in reducing neuronal death .

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The use of catalytic methods has been explored to improve yields and reduce reaction times.

Table 2: Synthetic Methods Overview

MethodKey StepsYield (%)
Pseudo-four-component reactionCondensation of malononitrile with thiols and aldehydesUp to 85%
Three-component condensationReaction involving malononitrile and arylidenemalononitrileUp to 75%

Mechanism of Action

The mechanism of action of 2-Amino-4-[(4-methoxybenzyl)sulfanyl]-6-(2-thienyl)-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name (CAS) Substituents (Position 4) Molecular Formula Molecular Weight Key Features
Target Compound (478067-20-8) 4-Methoxybenzylsulfanyl C₁₇H₁₄N₄OS₂ 354.46 Electron-donating methoxy group; moderate lipophilicity.
478067-10-6 4-Chlorobenzylsulfanyl C₁₆H₁₁ClN₄S₂ 358.87 Electron-withdrawing Cl; higher molecular weight; increased hydrophobicity.
478067-19-5 Propylsulfanyl C₁₂H₁₂N₄S₂ 276.38 Alkyl chain; reduced steric hindrance; lower lipophilicity.
Compound 5c (from ) 4-(Trifluoromethyl)benzyl C₁₈H₁₁F₃N₄S₂ 404.43 Strong electron-withdrawing CF₃ group; enhanced metabolic stability.

Key Findings

Electronic Effects :

  • The methoxy group in the target compound donates electrons via resonance, increasing electron density on the benzyl ring. This contrasts with the chloro (electron-withdrawing) and trifluoromethyl (strongly electron-withdrawing) groups in analogs .
  • Electron-donating groups may enhance binding to targets requiring π-π or cation-π interactions, while electron-withdrawing groups improve stability against oxidation .

Lipophilicity and Solubility :

  • The 4-methoxybenzyl group balances lipophilicity (LogP ~2.8 estimated) compared to the more hydrophobic 4-chlorobenzyl (LogP ~3.2) and less hydrophobic propylsulfanyl (LogP ~2.1) .
  • Methoxy-substituted derivatives are predicted to have better aqueous solubility than chloro or CF₃ analogs, critical for bioavailability .

Biological Activity: Antibacterial Potential: Analogs like 5c () and triazole derivatives () show that electron-withdrawing groups (e.g., CF₃) enhance Gram-positive bacterial inhibition. The target compound’s methoxy group may favor activity against Gram-negative strains due to improved membrane penetration . Antidiabetic and Kinase Inhibition: Compounds with piperazinyl or morpholino groups () demonstrate substituent-dependent kinase modulation.

Crystallographic and Conformational Insights :

  • The 4-methoxybenzyl group likely participates in intermolecular hydrogen bonding (via methoxy oxygen) and aromatic stacking, as seen in structurally similar compounds (). This contrasts with chlorobenzyl analogs, where Cl forms halogen bonds .

Biological Activity

2-Amino-4-[(4-methoxybenzyl)sulfanyl]-6-(2-thienyl)-5-pyrimidinecarbonitrile, a compound belonging to the pyrimidine family, has garnered attention for its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article delves into its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Pyrimidine Ring : This is achieved through a condensation reaction involving an aldehyde and an amine.
  • Introduction of the Thienyl Group : The thienyl moiety is incorporated via a Suzuki-Miyaura coupling reaction with thienyl boronic acid.
  • Addition of the Methoxybenzylsulfanyl Group : This step involves nucleophilic substitution where a suitable thiol reacts with a halogenated pyrimidine derivative.

The compound's mechanism of action primarily involves:

  • Enzyme Inhibition : It may inhibit various enzymes by binding to their active or allosteric sites, thus blocking substrate access or altering enzyme conformation.
  • Receptor Interaction : The compound can modulate signal transduction pathways by interacting with cellular receptors, affecting cellular functions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

  • Cytotoxicity Studies : The compound has shown significant cytotoxic effects against various human cancer cell lines, including MDA-MB-231 (breast cancer) and HT1080 (fibrosarcoma). IC50 values indicate potent activity, with some derivatives demonstrating IC50 values as low as 3 nM against specific targets like VEGF/KDR and PDGF receptors .
  • Mechanistic Insights : Compounds within this class have been shown to inhibit tumor cell growth by targeting critical signaling pathways involved in cancer progression .

Enzyme Inhibition

The compound exhibits notable inhibitory activity against cyclooxygenase (COX) enzymes:

  • COX-2 Inhibition : Several derivatives have been tested for COX-2 inhibitory activity, showing IC50 values comparable to established drugs like Celecoxib. This suggests potential applications in managing inflammation and cancer .

Case Studies

A systematic review of thieno[2,3-d]pyrimidine derivatives revealed promising results for compounds similar to this compound:

  • Study on Cytotoxicity : A study demonstrated that derivatives inhibited tumor cell growth effectively, with varying potency based on structural modifications. For instance, certain substitutions led to enhanced cytotoxicity against MDA-MB-231 cells (IC50 = 27.6 μM) .
  • In Vivo Studies : In vivo studies on animal models indicated that these compounds could significantly reduce tumor size and proliferation rates compared to control groups .

Research Findings Summary Table

Study ReferenceBiological ActivityIC50 ValuesNotes
VEGF/KDR Inhibition3 nMPotent anticancer activity
COX-2 Inhibition12.7 nMComparable to Celecoxib
Cytotoxicity in MDA-MB-23127.6 μMStructural modifications enhance activity

Q & A

Q. What are the common synthetic routes for 2-Amino-4-[(4-methoxybenzyl)sulfanyl]-6-(2-thienyl)-5-pyrimidinecarbonitrile?

The synthesis typically involves multi-step heterocyclic reactions. A representative method includes:

  • Step 1 : Condensation of a pyrimidine precursor with a thiophene-containing intermediate under basic conditions (e.g., K₂CO₃ in DMF or ethanol) .
  • Step 2 : Introduction of the 4-methoxybenzylsulfanyl group via nucleophilic substitution, often using 4-methoxybenzyl thiol or a disulfide derivative in the presence of a catalyst like NaH .
  • Step 3 : Final nitrile functionalization using cyano-group donors (e.g., trimethylsilyl cyanide) under controlled pH . Key optimization parameters include solvent choice (DMF for polar intermediates), temperature (60–80°C for substitution reactions), and purification via recrystallization (ethanol/chloroform mixtures) .

Q. Which structural features of this compound contribute to its potential biological activity?

  • Pyrimidine core : Serves as a hydrogen-bond acceptor/donor, enabling interactions with enzymatic active sites (e.g., kinases or proteases) .
  • Thiophene moiety : Enhances π-π stacking with aromatic residues in target proteins, improving binding affinity .
  • 4-Methoxybenzylsulfanyl group : Increases lipophilicity, aiding membrane permeability, while the methoxy group modulates electronic effects .
  • Nitrile group : Acts as a hydrogen-bond acceptor and stabilizes the molecule’s planar conformation . Comparative studies show that replacing the thienyl group with phenyl or furan reduces antimicrobial activity, highlighting its structural specificity .

Q. What analytical techniques are used to characterize this compound?

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., δ ~7.2–7.5 ppm for thienyl protons) .
  • Mass spectrometry (EI-MS) : Confirms molecular weight (e.g., m/z 324.43 for [M⁺]) and fragmentation pathways .
  • X-ray crystallography : Resolves crystal packing and bond angles (e.g., C–S bond lengths ~1.78–1.82 Å) using SHELX programs for refinement .
  • IR spectroscopy : Detects functional groups (e.g., nitrile stretch ~2195 cm⁻¹) .

Advanced Research Questions

Q. What challenges arise during crystallographic refinement of this compound, and how are they addressed?

Challenges include:

  • Disorder in the 4-methoxybenzyl group : Mitigated using PART instructions in SHELXL and refining occupancy ratios .
  • Weak diffraction due to crystal twinning : Resolved by data collection at low temperatures (100 K) and TWIN/BASF commands in SHELX .
  • High R-factors from hydrogen bonding : Addressed by constraining H-atom positions (riding model) and using isotropic displacement parameters .

Q. How are structure-activity relationship (SAR) studies designed to evaluate substitutions in this compound?

SAR studies compare analogs with systematic substitutions:

  • Substitution at position 4 : Replacing sulfanyl with thiazolyl reduces antimicrobial activity but enhances antitumor effects .
  • Thienyl vs. phenyl at position 6 : Thienyl improves antiviral activity by 30% due to enhanced electronic interactions .
  • Methoxy group modification : Removing it decreases logP by 0.5, reducing cell permeability . Experimental designs include in vitro assays (e.g., IC₅₀ measurements) paired with molecular docking (AutoDock Vina) to correlate activity with binding poses .

Q. What computational modeling approaches predict the compound’s interaction with biological targets?

  • Molecular docking : Simulates binding to ATP-binding pockets (e.g., EGFR kinase) using PyMOL and GROMACS for visualization .
  • DFT calculations : Optimizes geometry at the B3LYP/6-31G* level to determine electrostatic potential maps, highlighting nucleophilic regions .
  • MD simulations : Assesses stability of ligand-protein complexes over 100 ns trajectories, analyzing RMSD and hydrogen-bond persistence .

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from assay conditions (e.g., pH, serum concentration). Strategies include:

  • Dose-response validation : Repeating assays across 3–4 log concentrations to confirm EC₅₀ trends .
  • Structural analogs : Testing derivatives to isolate the impact of specific functional groups .
  • Meta-analysis : Comparing data across studies using standardized metrics (e.g., pIC₅₀) and excluding outliers via Grubbs’ test .

Q. What intermolecular forces stabilize its crystal packing?

  • N–H⋯N hydrogen bonds : Between pyrimidine amino groups and nitrile moieties (2.8–3.0 Å) .
  • C–H⋯π interactions : Thienyl rings interact with adjacent benzene rings (centroid distances ~3.5 Å) .
  • Van der Waals forces : Dominant in hydrophobic regions (e.g., 4-methylpropyl groups) .

Q. How can synthetic yields be optimized for large-scale research applications?

  • Catalyst screening : Testing Pd(OAc)₂ vs. CuI for coupling reactions (yield increases from 45% to 72%) .
  • Solvent optimization : Replacing DMF with THF reduces side reactions (purity >98%) .
  • Microwave-assisted synthesis : Reduces reaction time from 12 h to 2 h with 85% yield .

Q. What stability considerations are critical for experimental handling?

  • Light sensitivity : Store in amber vials at –20°C to prevent nitrile degradation .
  • Moisture avoidance : Use molecular sieves in DMF solutions to prevent hydrolysis of the sulfanyl group .
  • pH stability : Maintain neutral conditions (pH 6.5–7.5) in aqueous buffers to avoid ring-opening reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.